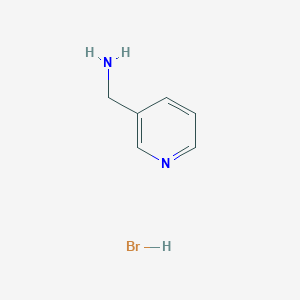

Pyridin-3-ylmethanamine hydrobromide

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C6H9BrN2 |

|---|---|

Molekulargewicht |

189.05 g/mol |

IUPAC-Name |

pyridin-3-ylmethanamine;hydrobromide |

InChI |

InChI=1S/C6H8N2.BrH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4,7H2;1H |

InChI-Schlüssel |

GFXGGBIIIWGKKT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)CN.Br |

Herkunft des Produkts |

United States |

Synthetic Pathways and Advanced Methodologies for Pyridin 3 Ylmethanamine Hydrobromide

Established Synthetic Routes and Their Mechanistic Implications

The synthesis of pyridin-3-ylmethanamine, the free base of the hydrobromide salt, is accessible through several established chemical transformations. These routes primarily involve the functionalization of the pyridine (B92270) ring at the 3-position to introduce an aminomethyl group.

Nucleophilic Substitution Reactions in Pyridin-3-ylmethanamine Synthesis

Nucleophilic substitution represents a fundamental approach to constructing the pyridin-3-ylmethanamine framework. This strategy typically involves the displacement of a leaving group on a methyl substituent at the 3-position of the pyridine ring by an amine nucleophile.

The reactivity of the pyridine ring towards nucleophiles is a key consideration. The electronegative nitrogen atom in the pyridine ring reduces the electron density at the 2, 4, and 6 positions, making them susceptible to nucleophilic attack. wikipedia.org Conversely, the 3- and 5-positions are less electron-deficient. For substitution to occur at a side chain, as in the synthesis of pyridin-3-ylmethanamine, the reaction generally proceeds via a standard SN2 mechanism, where the nucleophile attacks the carbon atom of the methyl group, displacing a suitable leaving group.

A common precursor for this method is 3-(halomethyl)pyridine, where the halogen acts as the leaving group. The reaction with ammonia (B1221849) or a protected form of ammonia, such as an azide (B81097) followed by reduction, can yield the desired amine. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the chloromethyl group, leading to the formation of a new carbon-nitrogen bond and the expulsion of the halide ion.

Condensation Reactions Utilizing Pyridine Derivatives

Condensation reactions provide another viable route to pyridin-3-ylmethanamine and related structures. These reactions typically involve the formation of a carbon-nitrogen double bond (imine) followed by reduction. The construction of pyridines through condensation reactions is a widely used method for creating a variety of functionalized pyridine compounds. acsgcipr.org These can be performed as sequential steps or as one-pot multi-component reactions (MCRs). acsgcipr.orgnih.govresearchgate.net

One common approach is the reaction of pyridine-3-carboxaldehyde with ammonia or an amine to form an imine, which is then reduced to the corresponding amine. Various reducing agents can be employed for this transformation. This method is advantageous as it builds the aminomethyl group directly from a commercially available starting material.

The Hantzsch pyridine synthesis and related MCRs, while typically used for the synthesis of the pyridine ring itself, can be adapted to produce precursors for pyridin-3-ylmethanamine. acsgcipr.org For instance, a Hantzsch-type reaction could yield a dihydropyridine (B1217469) with a substituent at the 3-position that can be subsequently converted to an aminomethyl group.

The following table summarizes some examples of condensation reactions used in the synthesis of pyridine derivatives.

| Starting Materials | Reagents | Product | Yield | Reference |

| Enaminone, malononitrile, primary amines | Solvent-free | 2-amino-3-cyanopyridine derivatives | - | nih.gov |

| Ketone, ethyl glyoxalate | Polymer-supported sulfonic acid | α,β-unsaturated ketone | 76-85% | acs.org |

| α,β-unsaturated ketones, aminopyridines | MgSO4 | Imine | - | acs.org |

Palladium-Catalyzed Amination Strategies in the Synthesis of Related Pyridine Structures

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen bonds in aromatic systems. nih.gov While direct application to the synthesis of pyridin-3-ylmethanamine from 3-methylpyridine (B133936) is not the primary route, these methods are highly relevant for the synthesis of a wide range of aminopyridine derivatives. nih.govacs.orgnih.govnih.gov

These reactions typically involve the coupling of a halo- or triflyloxy-substituted pyridine with an amine in the presence of a palladium catalyst and a suitable ligand. The catalytic cycle generally involves oxidative addition of the palladium complex to the aryl halide, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to yield the aminated product and regenerate the catalyst.

The development of new phosphine (B1218219) ligands has been crucial for expanding the scope and efficiency of these reactions, allowing for the coupling of a broad range of amines with various heterocyclic halides, including those with unprotected N-H groups. acs.orgnih.gov For example, palladium catalysts have been successfully used for the amination of unprotected bromoimidazoles and bromopyrazoles. acs.org

The following table presents examples of palladium-catalyzed amination of pyridine and related heterocyclic compounds.

| Substrate | Amine | Catalyst/Ligand | Product | Yield | Reference |

| 2-Quinolinecarboxyamide with C-Br bond | - | Pd(OAc)2/PPh3 | Cyclized product | 94% | nih.gov |

| Unprotected bromoimidazoles and bromopyrazoles | Various amines | Pd precatalyst/tBuBrettPhos | Aminoimidazoles and aminopyrazoles | Moderate to excellent | acs.org |

| Aryl and heteroaryl chlorides and bromides | Aqueous ammonia | Pd/KPhos | Primary arylamine | High selectivity | nih.gov |

| Halo-7-azaindoles | Primary and secondary amines | Palladium precatalysts | Aminated 7-azaindoles | - | nih.gov |

Novel Approaches in Pyridin-3-ylmethanamine Hydrobromide Synthesis

Recent advancements in synthetic methodology have introduced innovative techniques for the preparation of pyridin-3-ylmethanamine and its derivatives, offering advantages in terms of efficiency, selectivity, and access to chiral compounds.

Flow Chemistry Applications in Compound Generation

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering benefits such as enhanced safety, improved reaction control, and potential for automation and scalability. acs.orgmdpi.com In the context of pyridine synthesis, flow chemistry can significantly reduce reaction times and improve yields compared to traditional batch processes. mdpi.com

For example, the synthesis of imidazopyridines has been successfully demonstrated in a continuous flow system, involving an acid-catalyzed condensation followed by cyclization under superheating conditions. acs.org Similarly, the synthesis of pyrazolopyrimidinone (B8486647) derivatives, a key drug core, was achieved with a significant reduction in reaction time from 9 hours in batch to 16 minutes in a flow reactor. mdpi.com These examples highlight the potential of flow chemistry to streamline the synthesis of heterocyclic compounds, including precursors to pyridin-3-ylmethanamine.

Enantioselective Synthesis and Chiral Resolution Techniques

The synthesis of enantiomerically pure chiral amines is of great importance in the pharmaceutical industry, as the biological activity of a drug often resides in a single enantiomer. acs.orgnih.gov For pyridin-3-ylmethanamine, which is prochiral, the development of enantioselective synthetic methods or the resolution of racemic mixtures is crucial for accessing single enantiomers.

Enantioselective Synthesis:

Asymmetric catalysis offers a direct route to enantiomerically enriched amines. acs.orgnih.gov This can be achieved through various strategies, including:

Asymmetric Hydrogenation: The transition metal-catalyzed asymmetric hydrogenation of imines is a widely used method for producing chiral amines. acs.orgnih.gov This involves the reduction of a pre-formed imine derived from pyridine-3-carboxaldehyde using a chiral catalyst, often based on iridium or rhodium with chiral phosphine ligands.

Reductive Amination: This is one of the most convenient methods for preparing chiral amines and has been extensively reviewed. nih.gov

Zirconocene-Mediated Reduction: A zirconium hydride has been shown to be effective for the chemo- and stereoselective reduction of sulfinyl ketimines, providing a route to chiral benzylamines. nih.govacs.org This methodology could potentially be adapted for the synthesis of chiral pyridin-3-ylmethanamine.

Rhodium-Catalyzed Asymmetric Carbometalation: A rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a dihydropyridine derivative has been developed to access enantioenriched 3-substituted piperidines, which are structurally related to pyridin-3-ylmethanamine. nih.gov

Chiral Resolution:

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.orglibretexts.org This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.org After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent. wikipedia.org

The following table provides an overview of common chiral resolving agents for amines.

| Resolving Agent Type | Examples | Reference |

| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid | libretexts.org |

| Chiral Bases (for resolving acids) | Brucine, Strychnine, Quinine, (R)-1-phenylethanamine | libretexts.org |

Catalytic Enhancements in this compound Synthesis

The choice of the transition metal catalyst is paramount in the selective hydrogenation of nitriles. Rhodium, palladium, and ruthenium are the most extensively studied metals for this purpose, each exhibiting unique catalytic properties.

Rhodium Catalysts: Rhodium-based catalysts have demonstrated high efficacy in the hydrogenation of pyridine derivatives. For instance, commercially available rhodium oxide (Rh₂O₃) has been successfully used for the reduction of various unprotected pyridines under mild conditions, highlighting its potential for the synthesis of functionalized piperidines. acs.orgbme.hu While not specifically detailed for 3-cyanopyridine (B1664610), the general applicability to functionalized pyridines suggests its potential relevance. The use of specific ligands can further tune the reactivity and selectivity of rhodium catalysts. For example, pyridine-stabilized rhodium nanoparticles have been shown to be active and selective in hydrogenation reactions. nih.gov The choice of ligand architecture, such as using bulky cyclopentadienyl (B1206354) ligands, can influence the regioselectivity in other rhodium-catalyzed reactions. rsc.org

Palladium Catalysts: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for nitrile hydrogenation. nih.gov Its effectiveness can be influenced by the properties of the carbon support and the presence of promoters. For instance, acid-washing the carbon support has been shown to improve the activity and selectivity of palladium catalysts in hydrogenation reactions. google.com The addition of a second metal, such as potassium, sodium, or silver, can also enhance the selectivity towards the desired product. google.com In some cases, palladium catalysts can achieve high yields of primary amines from aromatic nitriles. bme.hu

Ruthenium Catalysts: Ruthenium complexes have emerged as powerful catalysts for the selective synthesis of primary amines from nitriles. acs.orgnih.gov For example, the commercially available [Ru(p-cymene)Cl₂]₂ complex has been utilized in a continuous flow system for the transfer hydrogenation of various aromatic nitriles, affording the corresponding primary amines in good yields with short residence times. nih.gov The catalytic cycle of such ruthenium complexes can involve the in situ generation of active hydride species. acs.org The use of pyridine as a stabilizing ligand for ruthenium dihydride complexes has also been reported for the selective synthesis of imines from nitriles, which are key intermediates in the hydrogenation to primary amines. rsc.org

The following table summarizes the performance of different catalytic systems in the hydrogenation of aromatic nitriles, providing insights into their potential application for the synthesis of Pyridin-3-ylmethanamine.

| Catalyst System | Substrate | Product | Yield (%) | Selectivity (%) | Reference |

| [Ru(p-cymene)Cl₂]₂ | Various aromatic nitriles | Corresponding primary amines | Good | High | nih.gov |

| 10% Pd/C | Various aromatic nitriles | Corresponding primary amines (HCl salts) | 75-99 | Good | bme.hu |

| Pd/C with NaH₂PO₄/H₂SO₄ | 3-Phenylpropionitrile | 3-Phenylpropylamine | 16 | 38 | nih.gov |

| Rh₂O₃ | Functionalized pyridines | Corresponding piperidines | High | High | acs.orgbme.hu |

This table presents data from various studies on the hydrogenation of aromatic nitriles and pyridine derivatives to illustrate the effectiveness of different catalysts. Specific yield and selectivity for the hydrogenation of 3-cyanopyridine to Pyridin-3-ylmethanamine may vary.

Optimizing reaction parameters such as temperature, pressure, and solvent is crucial for maximizing the yield and selectivity of Pyridin-3-ylmethanamine.

Temperature and Pressure: The hydrogenation of nitriles is often carried out under elevated temperature and pressure to achieve reasonable reaction rates. However, harsh conditions can lead to over-reduction or side reactions. Studies on related systems have shown that milder conditions can be employed with highly active catalysts. For example, the hydrogenation of functionalized pyridines with Rh₂O₃ can be performed at 40°C and 5 bar of hydrogen pressure. acs.org In the case of palladium-catalyzed hydrogenation of 3-phenylpropionitrile, the reaction was conducted at 80°C and 6 bar. nih.gov Finding the optimal balance between temperature and pressure is key to achieving high conversion and selectivity.

Solvent: The choice of solvent can significantly impact the reaction outcome. Protic solvents like isopropanol (B130326) are often used in transfer hydrogenation reactions, where the solvent also acts as the hydrogen source. nih.gov In other cases, a two-phase solvent system, such as dichloromethane/water, has been employed to facilitate product separation and improve selectivity. nih.gov The use of acidic additives in the solvent system can also influence the reaction pathway and product distribution. nih.gov

Subsequent Conversion to Hydrobromide Salt: Once Pyridin-3-ylmethanamine is synthesized and purified, it can be readily converted to its hydrobromide salt. This is typically achieved by treating a solution of the amine with a stoichiometric amount of hydrobromic acid (HBr). The resulting salt then precipitates out of the solution or is isolated by evaporation of the solvent. This acid-base reaction is a standard and high-yielding procedure in organic synthesis.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Pyridin 3 Ylmethanamine Hydrobromide

Fundamental Reaction Mechanisms Involving the Aminomethyl Pyridine (B92270) Moiety

The aminomethyl pyridine moiety is the core functional unit of Pyridin-3-ylmethanamine hydrobromide, and its reactivity is a composite of the individual reactivities of the amine functionality and the pyridine ring, as well as their mutual electronic influence.

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in Pyridin-3-ylmethanamine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to participate in a wide array of reactions, including but not limited to, acylation, alkylation, and condensation reactions.

Acylation: The amine group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and the formation of various amide-containing compounds.

Alkylation: The nitrogen atom can attack alkyl halides or other electrophilic carbon centers, leading to the formation of secondary or tertiary amines. The degree of alkylation can often be controlled by the reaction conditions and the stoichiometry of the reactants.

Condensation Reactions: The amine can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines can be further reduced to form new amine derivatives. For instance, the synthesis of chalcone derivatives can involve the condensation of 3-aminomethyl pyridine with appropriate aldehydes. researchgate.net

The nucleophilicity of amines is a well-studied phenomenon, and various parameters have been developed to quantify this property. The nucleophilicity parameter, N, is often used to compare the reactivity of different nucleophiles.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iqquimicaorganica.org The nitrogen atom in the ring deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect. uoanbar.edu.iq However, under forcing conditions, EAS can occur.

The position of electrophilic attack on the pyridine ring is highly regioselective. Attack at the 3-position (meta-position) is favored over the 2- and 4-positions (ortho- and para-positions). quora.comstudy.com This preference can be explained by examining the stability of the carbocation intermediates (sigma complexes) formed during the reaction. quora.comstudy.com Attack at the 2- or 4-position results in a resonance structure where the positive charge is placed on the highly electronegative nitrogen atom, which is energetically unfavorable. quora.comstudy.com In contrast, attack at the 3-position keeps the positive charge distributed among the carbon atoms of the ring. quora.comstudy.com

Common electrophilic aromatic substitution reactions include:

Nitration: Requires harsh conditions, such as treatment with fuming sulfuric acid and nitric acid at high temperatures. quimicaorganica.org

Sulfonation: Also requires vigorous conditions. quimicaorganica.org

Halogenation: Can be achieved under specific conditions. quimicaorganica.org

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine because the Lewis acid catalyst coordinates with the nitrogen atom, further deactivating the ring. quimicaorganica.org

The presence of the aminomethyl group at the 3-position can influence the regioselectivity of EAS. While the amino group itself is activating, in the acidic conditions often required for EAS, it will be protonated to form an ammonium (B1175870) group, which is strongly deactivating and meta-directing. Therefore, the substitution pattern will be directed by the combined electronic effects of the ring nitrogen and the protonated aminomethyl group.

Proton Transfer Dynamics and Acid-Base Equilibria

This compound is a salt, meaning it exists in a protonated form in the solid state. In solution, it participates in acid-base equilibria. The pyridinium (B92312) proton and the ammonium proton of the aminomethyl group have distinct pKa values, reflecting their different acidities.

The Brønsted-Lowry theory defines an acid as a proton donor and a base as a proton acceptor. libretexts.orgoxfordsciencetrove.com The equilibrium between the protonated and deprotonated forms of Pyridin-3-ylmethanamine is crucial for its reactivity. tcd.ielibretexts.org The position of this equilibrium is dependent on the pH of the solution.

The proton transfer process is a fundamental step in many reactions involving this compound. libretexts.org For instance, the nucleophilicity of the amine is only expressed when it is in its deprotonated, free-base form. Therefore, reactions requiring a nucleophilic amine are often carried out in the presence of a base to deprotonate the aminomethyl group.

The study of proton transfer in hydrogen-bonded systems involving pyridine and acids has shown that the formation of aggregates can favor the proton transfer process. researchgate.net The polarity of the solvent also plays a significant role in stabilizing the protonated form. researchgate.net

Complex Reaction Pathways and Cascade Transformations

Beyond the fundamental reactions, the unique structure of Pyridin-3-ylmethanamine allows for more intricate reaction sequences, leading to the formation of complex heterocyclic structures.

Cyclization Reactions and Heterocyclic Ring Formation

The bifunctional nature of Pyridin-3-ylmethanamine, possessing both a nucleophilic amine and a pyridine ring, makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often involve an initial reaction at the aminomethyl group followed by an intramolecular cyclization onto the pyridine ring or a substituent.

For example, a scalable and efficient synthesis of 2-trifluoromethyl-6-azaindole has been developed from 3-trifluoroacetylamino-4-methylpyridine, which involves a formal [4+1] cyclization. chemrxiv.org While this specific example does not start from Pyridin-3-ylmethanamine, it illustrates the potential for cyclization reactions involving substituted 3-aminopyridines.

The formation of new heterocyclic rings is a cornerstone of medicinal chemistry and materials science, as these scaffolds are present in a vast number of biologically active molecules and functional materials. The development of novel cyclization strategies is an active area of research. nih.govijnrd.orgmdpi.comacsgcipr.org

Metal-Mediated Intramolecular Transformations of Pyridine Substrates

Transition metals can play a crucial role in mediating transformations of pyridine-containing molecules. rsc.org These metals can coordinate to the pyridine nitrogen or other functional groups, activating the molecule towards specific reactions. Metal catalysts can facilitate a variety of transformations, including cross-coupling reactions, C-H activation, and intramolecular cyclizations. mdpi.com

For instance, metal-catalyzed reactions are employed in the synthesis of substituted pyridines and can lead to novel synthetic transformations with significant chemoselectivity. nih.gov The careful tuning of metal catalysts and mediators to specific bond types can enable new methods for bond formation. nih.gov

In the context of Pyridin-3-ylmethanamine, metal catalysts could be used to promote intramolecular reactions, leading to the formation of complex polycyclic structures. The aminomethyl group could act as a directing group, guiding the metal catalyst to a specific position on the pyridine ring for C-H functionalization. The ability of transition metal ions to control the morphology of pyridine-based peptide nanostructures highlights the powerful influence of metal coordination. rsc.org

Mechanistic Investigations through Computational Studies

Computational chemistry offers powerful tools for the in-depth investigation of reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. For pyridin-3-ylmethanamine and its derivatives, computational studies, particularly those employing quantum mechanical methods, are instrumental in understanding their reactivity, catalytic potential, and electronic properties. These theoretical approaches allow for the detailed examination of molecular geometries, electronic structures, and the energetic landscapes of reaction pathways.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for analyzing the mechanisms of catalytic reactions involving organic and organometallic compounds. DFT calculations provide a balance between accuracy and computational cost, making it feasible to model complex reaction systems, including those where pyridin-3-ylmethanamine may act as a ligand or a substrate.

In the context of catalytic cycles, DFT can be employed to:

Determine the structures of intermediates and transition states: By optimizing the geometry of molecules along a proposed reaction pathway, DFT can identify stable intermediates and the high-energy transition states that connect them.

Calculate reaction energies and activation barriers: The relative energies of reactants, intermediates, transition states, and products can be calculated to determine the thermodynamics and kinetics of each step in the catalytic cycle. This helps in identifying the rate-determining step.

Elucidate the role of the catalyst and ligands: DFT can shed light on how the catalyst interacts with the substrates and how ligands, such as pyridin-3-ylmethanamine, influence the catalytic activity and selectivity. For instance, DFT has been used to study the electronic and structural features of chalcone-imine derivatives, which can inform their chemical stability and biological activity researchgate.net.

While specific DFT studies on the catalytic cycle of this compound are not extensively documented in publicly available literature, the principles can be illustrated through related systems. For example, in a study on chalcone Schiff base hybrids, DFT calculations were performed to examine structural features and quantum chemical descriptors, which provided insights into their chemical stability and biological activity researchgate.net. Such calculations are fundamental to understanding how a molecule like pyridin-3-ylmethanamine would behave in a catalytic process.

To illustrate the type of data generated from a DFT analysis of a hypothetical catalytic cycle involving a pyridin-3-ylmethanamine derivative, the following interactive table presents calculated energies for key species in a generic cross-coupling reaction.

Table 1: Hypothetical DFT-Calculated Energies for a Catalytic Cycle This table is illustrative and provides representative data for a generic palladium-catalyzed cross-coupling reaction.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Initial substrates and catalyst | 0.0 |

| Oxidative Addition TS | Transition state for oxidative addition | +15.2 |

| Intermediate 1 | Oxidative addition product | -5.8 |

| Transmetalation TS | Transition state for transmetalation | +12.5 |

| Intermediate 2 | Product of transmetalation | -10.3 |

| Reductive Elimination TS | Transition state for reductive elimination | +20.1 |

A critical aspect of understanding a reaction mechanism is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate between two intermediates. Transition state analysis provides crucial information about the feasibility of a proposed mechanistic step.

Transition State Theory (TST) is often used in conjunction with computational methods to calculate reaction rate constants. The key parameters obtained from a computational TS analysis include:

The geometry of the transition state: This reveals the arrangement of atoms at the peak of the energy barrier, showing which bonds are being formed and which are being broken.

The activation energy (Ea): This is the energy difference between the reactants and the transition state and is the primary determinant of the reaction rate.

Vibrational frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

The reaction coordinate represents the minimum energy path connecting reactants to products via the transition state. Determining the reaction coordinate, often through methods like Intrinsic Reaction Coordinate (IRC) calculations, confirms that the identified transition state indeed connects the intended reactant and product.

For molecules like pyridin-3-ylmethanamine, transition state analysis can be applied to various reactions, such as its synthesis, derivatization, or its role in catalysis. For example, in the synthesis of piperazine-2,6-dione derivatives from pyridin-3-ylmethanamine, computational analysis could be used to determine the transition state for the condensation reaction, providing insights into the reaction conditions required researchgate.netresearchgate.net.

The following interactive data table illustrates the kind of detailed information that can be obtained from a transition state analysis for a specific reaction step.

Table 2: Illustrative Transition State Analysis for a C-N Bond Formation Step This table presents hypothetical data for a nucleophilic attack of the amine group of pyridin-3-ylmethanamine on an electrophilic carbon center.

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (Ea) | 18.5 kcal/mol | The energy barrier for the reaction step. |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state. |

| Key Bond Distance (C-N) | 1.95 Å | The length of the forming C-N bond in the TS. |

| Key Bond Angle (C-N-H) | 115.2° | A key angle in the geometry of the TS. |

| Enthalpy of Activation (ΔH‡) | 17.8 kcal/mol | The change in enthalpy to reach the TS. |

| Entropy of Activation (ΔS‡) | -12.5 cal/(mol·K) | The change in entropy to reach the TS, indicating an ordered transition state. |

Derivatization and Functionalization Strategies of Pyridin 3 Ylmethanamine Hydrobromide

Amine Functionalization for Diverse Chemical Architectures

The primary amine group is a key handle for introducing molecular diversity. Its nucleophilicity allows for a range of classical and modern synthetic transformations.

The formation of an amide bond is a cornerstone of medicinal and synthetic chemistry. The primary amine of pyridin-3-ylmethanamine readily undergoes acylation with various reagents to form stable amide linkages. This can be achieved through reaction with activated carboxylic acids, acyl chlorides, or anhydrides. The use of coupling agents is a common strategy for forming amides directly from carboxylic acids under mild conditions. nih.gov The reaction of carboxylic acids with formamide (B127407) derivatives using activating agents like the sulfur trioxide pyridine (B92270) complex (SO₃•py) also provides an effective route to amides. researchgate.netelsevierpure.com

Table 1: Representative Conditions for Amidation Reactions

| Coupling Agent/Method | Reagents | Solvent | Temperature | Typical Yield |

| Carbodiimide (EDC/DCC) | Carboxylic Acid, HOBt | DMF, DCM | Room Temp. | Good to High |

| HATU/HBTU | Carboxylic Acid, DIPEA | DMF | Room Temp. | High to Excellent |

| Acyl Chloride | Base (e.g., Triethylamine) | DCM, THF | 0 °C to Room Temp. | High to Excellent |

| SO₃•pyridine | Formamide Derivative | Acetonitrile (B52724) | Varies | Good to High elsevierpure.com |

This table presents generalized conditions applicable for the amidation of primary amines like pyridin-3-ylmethanamine.

Further diversification can be achieved through N-alkylation and N-arylation. Direct alkylation with alkyl halides can lead to secondary and tertiary amines. Alternatively, reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), provides a controlled route to N-alkyl derivatives.

N-arylation, typically accomplished via transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, allows for the introduction of various aryl and heteroaryl substituents. These reactions have been developed to tolerate a wide range of functional groups. Recent advancements have enabled copper-catalyzed cross-coupling of anilines with aryl bromides at room temperature, highlighting the ongoing development of milder and more efficient methods. chemrxiv.org

Pyridine Ring Functionalization and Modification

The pyridine ring itself presents multiple opportunities for functionalization, although its electron-deficient nature influences the reaction conditions required.

The introduction of a halogen atom onto the pyridine ring is a critical step for subsequent cross-coupling reactions. Direct electrophilic halogenation of pyridine is often challenging and requires harsh conditions. chemrxiv.orgnsf.govnih.gov However, innovative strategies have been developed for the regioselective halogenation of pyridines. A notable method involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for mild and highly regioselective halogenation at the 3-position. chemrxiv.orgnsf.govnih.govnih.gov

Once halogenated, the pyridyl halide becomes a versatile substrate for numerous transition-metal-catalyzed cross-coupling reactions. These methods, including Suzuki, Hiyama, and Negishi couplings, enable the formation of carbon-carbon bonds, linking the pyridine core to aryl, heteroaryl, or alkyl groups. researchgate.netmdpi.com Palladium-catalyzed reactions are particularly prominent, with various catalyst systems developed for efficient coupling. nih.govnih.gov For instance, Pd-catalyzed C,N-cross coupling has been effectively used on 3-halo-2-aminopyridines to synthesize N³-substituted derivatives. nih.gov

Table 2: Selected Cross-Coupling Reactions for Pyridine Functionalization

| Reaction Name | Coupling Partners | Catalyst System (Example) | Key Features |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Broad substrate scope, functional group tolerance. |

| Hiyama Coupling | Organosilane | PdCl₂(CH₃CN)₂, Activator (e.g., TBAF) | Utilizes stable and less toxic organosilicon reagents. mdpi.com |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand (e.g., RuPhos), Base | Forms C-N bonds to create arylated amines. nih.gov |

| Direct C-H Arylation | Aryl Halide | Rh(I) or Pd(0) Catalyst | Bypasses the need for pre-functionalization of the pyridine ring. nih.govnih.gov |

This table summarizes common cross-coupling strategies applicable to halogenated or C-H active pyridine substrates.

The lone pair of electrons on the pyridine nitrogen atom is a key site for functionalization.

N-Oxidation: Treatment of the pyridine with an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), results in the formation of the corresponding pyridine-N-oxide. This transformation alters the electronic properties of the ring, activating it for different types of substitutions and providing a handle for further synthetic manipulations.

Quaternization: The pyridine nitrogen can be alkylated using alkyl halides to form quaternary pyridinium (B92312) salts. This reaction introduces a permanent positive charge and can be used to modify the molecule's properties or to synthesize more complex structures. osti.gov The quaternization of compounds has emerged as a significant strategy in the development of new molecules, including novel antibiotics. nih.gov Studies have shown that pyridine derivatives react with reagents like 1-bromoadamantane (B121549) to form the corresponding quaternary salts. osti.gov

Synthesis of Advanced Pyridin-3-ylmethanamine Conjugates

The derivatization strategies discussed above can be employed in combination to synthesize advanced conjugates with complex molecular architectures. By sequentially or concurrently functionalizing both the amine and the pyridine ring, a vast chemical space can be accessed. For example, a natural product-inspired approach has been developed for the C3-selective formal C-H activation of pyridine, leading to 3-(aminomethyl)pyridine (B1677787) derivatives through a one-pot reaction of a 1-amidopyridin-1-ium salt. rsc.org This highlights how pre-functionalization (amidation) can direct subsequent modifications on the ring.

Furthermore, the synthesis of novel pleuromutilin (B8085454) derivatives containing a quaternized pyridine side chain demonstrates the power of these strategies in medicinal chemistry. nih.gov In such a synthesis, the pyridin-3-ylmethanamine scaffold could first be linked to a larger molecule via an amide bond, followed by quaternization of the pyridine nitrogen to yield a final, complex conjugate. These multi-step synthetic sequences underscore the value of Pyridin-3-ylmethanamine hydrobromide as a foundational building block for creating novel and functionally diverse chemical entities.

Ligand Design for Specific Molecular Recognition

The pyridin-3-ylmethanamine motif is a key building block in the rational design of ligands intended to bind with high affinity and specificity to biological targets such as enzymes and receptors. By incorporating this scaffold, medicinal chemists can systematically introduce functional groups that form critical interactions within a target's binding site.

A prominent example of this strategy is the development of pyridin-3-yl pyrimidines as potent inhibitors of the Bcr-Abl protein, a tyrosine kinase implicated in chronic myeloid leukemia. nih.gov In one study, a series of compounds were synthesized based on this design, leading to the identification of several promising anticancer agents. The preliminary structure-activity relationship (SAR) studies indicated that the presence of halogen substituents on an associated aniline (B41778) ring was important for potent biological activity. nih.gov Molecular docking simulations were employed to investigate the binding mode of these compounds with the Bcr-Abl protein, further guiding the design of more effective inhibitors. nih.gov Notably, compounds A2 , A8 , and A9 from this series demonstrated significant inhibitory activity. nih.gov

Table 1: Bcr-Abl Inhibitory Activity of Selected Pyridin-3-yl Pyrimidine (B1678525) Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Key Structural Feature | Target | Reported Activity | Reference |

|---|---|---|---|---|

| A2 | Pyridin-3-yl pyrimidine core | Bcr-Abl Kinase | Potent Inhibitor | nih.gov |

| A8 | Pyridin-3-yl pyrimidine core | Bcr-Abl Kinase | Potent Inhibitor | nih.gov |

| A9 | Pyridin-3-yl pyrimidine core | Bcr-Abl Kinase | Potent Inhibitor | nih.gov |

Similarly, the pyridine scaffold has been integral to designing novel antibacterial agents. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed, synthesized, and evaluated for their in-vitro antibacterial effects. nih.gov This research led to the discovery of compounds 21b , 21d , 21e , and 21f , which exhibited strong antibacterial activity against several Gram-positive bacteria, comparable to the antibiotic linezolid. nih.gov Molecular docking was used to predict the possible modes of action, and further studies showed that compound 21d had a notable ability to inhibit biofilm formation and a lower tendency to induce drug resistance compared to linezolid. nih.gov This highlights how the pyridin-3-yl core can be functionalized to create ligands that not only potently inhibit their target but also possess other desirable pharmacological properties.

Scaffold Derivatization for Exploration of Chemical Space

Scaffold derivatization is a powerful strategy in drug discovery that involves using a core molecular structure, such as pyridin-3-ylmethanamine, as a template to generate a large library of related compounds. This approach allows for a broad exploration of chemical space, systematically varying physicochemical properties like polarity, lipophilicity, and hydrogen bonding capabilities to uncover novel biological activities. researchgate.netnih.gov The pyridine scaffold is particularly well-suited for this, as its inherent reactivity allows for functionalization at multiple positions. nih.govrsc.org

An illustrative example of this principle is the chemical space exploration around a thieno[3,2-d]pyrimidin-4(3H)-one scaffold to develop inhibitors of Clostridium difficile. nih.gov Starting from an initial hit compound, researchers performed extensive optimization at the C2-, N3-, C4-, and C7-positions, resulting in a library of over 50 distinct compounds. nih.gov This systematic derivatization produced molecules with a wide spectrum of potencies, with minimum inhibitory concentrations (MICs) ranging from 3 to 800 μM, and ultimately led to the identification of a promising lead compound (8f ) for further development. nih.gov

Table 2: Selected Derivatives from Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold Optimization This table is interactive. You can sort and filter the data.

| Compound ID | Scaffold Position Modified | Resulting Potency (MIC) | Reference |

|---|---|---|---|

| 6a | Lead Compound | 19/38 µM | nih.gov |

| 8f | C2, N3, C7 Optimization | 3/6 µM | nih.gov |

| Library Member (generic) | C2, N3, C4, or C7 | 3 to 800 µM | nih.gov |

Specific chemical methods have been developed to facilitate the derivatization of the pyridine ring itself. For instance, strategies for the selective C3–H functionalization of pyridines allow for the direct introduction of thio, selenyl, and fluoro groups. researchgate.net Other synthetic routes enable the construction of fused ring systems. The reaction of 2-substituted 5-aminopyridine-4-carboxylic acids with formamidine (B1211174) acetate (B1210297) is an effective method for producing 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones, demonstrating how the core pyridine structure can be elaborated into more complex heterocyclic systems. rsc.org These synthetic advancements provide chemists with a robust toolkit for modifying the pyridin-3-ylmethanamine scaffold, enabling a thorough exploration of its potential in drug discovery.

Pyridin 3 Ylmethanamine Hydrobromide As a Versatile Synthetic Reagent and Intermediate

Precursor in Heterocyclic Synthesis

The bifunctional nature of pyridin-3-ylmethanamine makes it a prime candidate for the construction of fused and substituted heterocyclic systems. Its primary amine can act as a nucleophile, while the pyridine (B92270) nitrogen can participate in cyclization cascades, leading to a variety of important chemical scaffolds.

Imidazo[1,5-a]heterocycles Formation

The synthesis of the imidazo[1,5-a]pyridine (B1214698) scaffold, a significant structural component in many pharmaceuticals and agrochemicals, is a well-studied area of heterocyclic chemistry. rsc.org Numerous synthetic methods, including cyclocondensation, oxidative cyclization, and transannulation reactions, have been developed to access this bicyclic system. rsc.orgorganic-chemistry.org

A critical mechanistic requirement for the formation of the imidazo[1,5-a]pyridine core is the participation of the pyridine ring nitrogen and an adjacent functional group at the C2-position. Common strategies involve the cyclization of 2-aminomethylpyridine derivatives with various reagents. mdpi.com For instance, efficient one-pot methods can produce imidazo[1,5-a]pyridines from 2-aminomethylpyridine, aldehydes, and other components. mdpi.com Similarly, transition-metal-free approaches using molecular iodine can achieve the synthesis from 2-pyridyl ketones and alkylamines. rsc.orgresearchgate.net

Due to this mechanistic constraint, where the ring fusion occurs between the N1 and C2 positions of the pyridine ring, Pyridin-3-ylmethanamine is not a suitable precursor for the direct synthesis of Imidazo[1,5-a]pyridines. The spatial separation of the ring nitrogen (N1) and the aminomethyl group (at C3) prevents the necessary intramolecular cyclization required to form the five-membered imidazole (B134444) ring fused in the [1,5-a] orientation. The synthesis of related fused systems from pyridin-3-ylmethanamine would necessarily result in different, alternative heterocyclic scaffolds.

Pyrimidine (B1678525) and Pyrazine (B50134) Derivative Synthesis

Pyridin-3-ylmethanamine is an effective building block for synthesizing pyrimidine and pyrazine derivatives, which are important classes of nitrogen-containing heterocycles with significant biological activity.

In pyrazine synthesis, pyridin-3-ylmethanamine can be used as the amine component in amidation reactions with pyrazine esters. Drawing parallels from established enzymatic methods, where various benzylamines are reacted with pyrazine esters to form pyrazinamide (B1679903) derivatives, pyridin-3-ylmethanamine can serve as a heteroaromatic analog of benzylamine. rsc.orgnih.gov Lipase-catalyzed reactions, for example, provide a green and efficient route for forming the amide bond under mild conditions. rsc.orgnih.gov This methodology is applicable to a broad range of amines, suggesting its utility for producing N-(pyridin-3-ylmethyl)pyrazin-2-carboxamides.

| Reactant 1 (Ester) | Reactant 2 (Amine) | Product Class | Reference |

| Pyrazine-2-carboxylate | Benzylamine | N-benzylpyrazine-2-carboxamide | nih.gov |

| Pyrazine-2-carboxylate | 4-Methoxybenzylamine | N-(4-methoxybenzyl)pyrazine-2-carboxamide | nih.gov |

| Pyrazine-2-carboxylate | Pyridin-3-ylmethanamine | N-(pyridin-3-ylmethyl)pyrazine-2-carboxamide | (Plausible based on scope) |

| Methyl 3-methylpyrazine-2-carboxylate | N-(3-aminopropyl)morpholine | 3-methyl-N-(3-morpholinopropyl)pyrazine-2-carboxamide | rsc.org |

For pyrimidine synthesis, pyridin-3-ylmethanamine can act as a nucleophile in substitution reactions with halopyrimidines. The resulting structures, such as 4-(pyridin-3-yl)pyrimidin-2-amine, are known compounds, indicating the feasibility of this synthetic approach. nih.gov The reaction typically involves the displacement of a halogen atom (e.g., chlorine) from the pyrimidine ring by the primary amine of pyridin-3-ylmethanamine, often catalyzed by a base, to form a new C-N bond. This creates a molecular scaffold that incorporates both the pyridine and pyrimidine rings, which is a common strategy in medicinal chemistry.

Building Block for Complex Molecular Structures

Beyond simple heterocycles, pyridin-3-ylmethanamine hydrobromide is employed in the construction of sophisticated, multi-component molecular architectures, including macrocycles and complex three-dimensional fragments.

Polyaza Macrocycles and Cryptands

Polyaza macrocycles and cryptands are large, cyclic, or cage-like molecules containing multiple nitrogen atoms. They are of significant interest for their ability to selectively bind ions and small molecules. The synthesis of these structures relies on building blocks with multiple points of connection. Pyridin-3-ylmethanamine, with its nucleophilic primary amine and its pyridine nitrogen, can act as a linker in macrocyclization reactions.

The palladium-catalyzed amination (Buchwald-Hartwig reaction) is a powerful tool for constructing C-N bonds and has been applied to the synthesis of polyazamacrocycles containing pyridine units. nih.gov Research has demonstrated the synthesis of macrocycles from dihalopyridines and polyamines. researchgate.net For example, macrocycles containing a 3,5-disubstituted pyridine core have been successfully synthesized, showcasing the viability of using the 3-position of the pyridine ring as a connection point in macrocycle formation. researchgate.net While examples using 2,6-disubstituted pyridines are more common for creating certain pyridinophane structures, the fundamental chemistry supports the incorporation of the pyridin-3-ylmethanamine unit. nih.govnih.gov In such a synthesis, the primary amine of pyridin-3-ylmethanamine could react with two electrophilic centers (e.g., a dihaloalkane), while the pyridine nitrogen remains available for metal coordination within the final macrocyclic structure.

Three-Dimensional Molecular Fragments

In modern drug discovery, moving beyond flat, two-dimensional molecules is crucial for accessing new biological targets and improving physicochemical properties. The structure of pyridin-3-ylmethanamine, with its sp³-hybridized benzylic-type carbon linking the amine to the planar sp²-hybridized pyridine ring, provides an inherent, non-coplanar geometry. This makes it a valuable building block for introducing three-dimensional character into molecular scaffolds.

This principle is demonstrated in the synthesis of complex heterobimetallic coordination polymers and supramolecular cages using tris(3-pyridyl) units. nih.gov A tris(3-pyridyl)stannane, for example, acts as a rigid, three-dimensional, metal-based donor ligand that can coordinate to other metals to build large, well-defined 3D arrangements. nih.gov Furthermore, the pyridin-3-yl motif is a key component in certain classes of antibacterial agents, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov In these molecules, the complex, chiral oxazolidinone ring is attached to the pyridine ring, creating a sophisticated three-dimensional architecture essential for its biological activity.

Intermediate in Specific Chemical Class Syntheses

This compound often serves as a key starting material or intermediate in the multi-step synthesis of specific classes of functional molecules, particularly in the pharmaceutical industry. echemi.comvcu.edu Its relatively simple structure can be chemically elaborated to build significantly more complex target compounds.

A prominent example is its role as a foundational intermediate for the synthesis of oxazolidinone antibacterials. nih.gov The general strategy involves using a functionalized pyridine, such as a 3-aminopyridine (B143674) derivative, which can be generated from or is analogous to pyridin-3-ylmethanamine. This pyridine unit is then used to construct the core oxazolidinone ring, followed by the addition of various side chains to modulate biological activity. nih.gov The pyridine moiety in the final structure is often crucial for target engagement and achieving the desired antibacterial spectrum. This highlights how a commercially available building block like pyridin-3-ylmethanamine can be the starting point for a synthetic campaign toward a valuable class of pharmaceutical agents.

| Intermediate Class | Final Product Class | Synthetic Transformation | Application |

| Pyridin-3-yl derivatives | 3-(Pyridine-3-yl)-2-oxazolidinones | Multi-step cyclization and functionalization | Antibacterial Agents nih.gov |

| 3-Aminopyridine derivatives | Pabuxirib | Piperazine coupling | Antineoplastics echemi.com |

| Pyridine compounds | Nevirapine | Cyclization | Antiviral (HIV) vcu.edu |

Agrochemical Intermediates

The pyridin-3-ylmethanamine structural core is integral to a class of modern agrochemicals, particularly insecticides. While synthetic routes may vary, often starting from precursors like 3-formylpyridine or nicotinic acid derivatives, the resulting active ingredients incorporate the essential pyridin-3-ylmethyl moiety. This highlights the role of pyridin-3-ylmethanamine and its salts as fundamental intermediates for this class of compounds.

One of the most prominent examples is the insecticide Pymetrozine. wikipedia.orgguidechem.comnih.gov Pymetrozine belongs to the pyridine azomethine class of insecticides and is highly effective against sap-sucking insects like aphids and whiteflies. guidechem.comepa.gov Its unique mode of action involves disrupting the feeding behavior of insects, leading to starvation, which is a departure from common neurotoxic insecticides. guidechem.com The synthesis of Pymetrozine involves the condensation of a pyridine-3-carbaldehyde (also known as 3-formylpyridine) derivative, demonstrating the importance of the pyridin-3-yl-methyl framework. patsnap.comgoogle.comgoogle.com Patents describe methods to produce Pymetrozine by reacting a carbohydrazide (B1668358) with 3-formylpyridine, followed by cyclization. patsnap.comgoogle.com

Another significant insecticide, Flonicamid, while containing a trifluoromethyl group on the pyridine ring, is structurally related. Its synthesis from 4-trifluoromethylnicotinic acid further underscores the importance of the pyridine-3-carboxamide (B1143946) scaffold, for which pyridin-3-ylmethanamine is a key precursor. google.comgoogle.com

Furthermore, research into new agrochemicals continues to leverage this pyridine-based structure. Studies have focused on developing novel pyridine-3-carboxamide analogs for controlling plant diseases, such as bacterial wilt in tomatoes caused by Ralstonia solanacearum. researchgate.net These findings confirm the continued relevance and utility of this compound as a precursor for creating new and effective crop protection agents.

Table 1: Agrochemicals Incorporating the Pyridin-3-yl Moiety

| Agrochemical | Class | Target Pests/Diseases | Precursor Mentioned in Synthesis |

| Pymetrozine | Pyridine azomethine insecticide | Aphids, Whiteflies | 3-Formylpyridine |

| Flonicamid | Pyridinecarboxamide insecticide | Aphids, Whiteflies | 4-Trifluoromethylnicotinic acid |

| Pyridine-3-carboxamide Analogs | Bactericide | Ralstonia solanacearum (Bacterial Wilt) | Pyridine-3-carboxylic acid |

Advanced Organic Synthons

Beyond its role in agrochemicals, this compound serves as an advanced synthon—a fundamental building block—for constructing complex heterocyclic systems. Its bifunctional nature allows it to participate in a variety of cyclization and condensation reactions, leading to the formation of fused ring systems and other intricate molecular architectures with potential applications in medicinal chemistry and material science. ias.ac.inbohrium.com

The primary amine of pyridin-3-ylmethanamine can be readily transformed into various functional groups, which can then react with the pyridine nitrogen or a substituent on the ring to form fused heterocycles. Research has demonstrated the synthesis of diverse fused pyridine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines, from precursors that are directly accessible from pyridin-3-ylmethanamine. nih.gov

One notable application is in the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which have been evaluated for their antibacterial properties. nih.gov In these syntheses, the pyridin-3-yl group is incorporated as a bioisostere of a phenyl ring, a common strategy in medicinal chemistry to improve pharmacokinetic properties. nih.gov The synthesis involves creating a carbamate (B1207046) from pyridin-3-ylmethanamine, which is then cyclized to form the oxazolidinone core.

Additionally, pyridin-3-ylmethanamine and its derivatives are utilized in cascade reactions to efficiently build molecular complexity. A cascade reaction, or tandem reaction, involves multiple bond-forming events occurring in a single pot without isolating intermediates. For instance, pyridin-3-yl substituted moieties have been incorporated into complex pyrimidine derivatives through silver-catalyzed cascade reactions of 3-cyanochromone (B1581749) with 1,1-enediamines. researchgate.net These advanced synthetic methods allow for the rapid construction of libraries of complex molecules for drug discovery and other applications.

Table 2: Examples of Heterocycles Synthesized from Pyridin-3-yl Precursors

| Heterocyclic System | Synthetic Application/Method | Potential Use |

| Pyrido[2,3-d]pyrimidines | Cyclization reactions from aminopyridine precursors | Medicinal Chemistry |

| Pyrazolo-[3,4-b]-pyridines | Reaction of hydrazide derivatives | Medicinal Chemistry |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Multi-step synthesis from pyridin-3-ylmethanamine | Antibacterial Agents |

| Chromeno[2,3-d]pyrimidines | Silver-catalyzed cascade reaction | Drug Discovery |

Coordination Chemistry of Pyridin 3 Ylmethanamine Hydrobromide

Ligand Properties and Coordination Modes

The coordination behavior of pyridin-3-ylmethanamine is dictated by the electronic and steric properties of its two distinct nitrogen donor atoms: the sp²-hybridized nitrogen of the pyridine (B92270) ring and the sp³-hybridized nitrogen of the primary amine group.

Pyridin-3-ylmethanamine can theoretically act as a bidentate ligand, coordinating to a single metal center through both the pyridyl and the amine nitrogen atoms. This coordination would result in the formation of a six-membered chelate ring. However, compared to its isomer, 2-picolylamine, which forms a thermodynamically more stable five-membered chelate ring, the six-membered ring of the 3-picolylamine ligand is generally less favored.

While 2-picolylamine is a common bidentate ligand used to synthesize stable complexes, the 3-picolylamine isomer often acts as a monodentate ligand, binding through either the pyridine or the amine nitrogen, or as a bridging ligand, linking two different metal centers. wikipedia.orgcapes.gov.br The preference for monodentate or bridging coordination over chelation is a key feature distinguishing its coordination chemistry from that of the 2-substituted isomer.

In pyridin-3-ylmethanamine hydrobromide, the ligand exists in a protonated form. The primary amine group is generally more basic than the pyridine nitrogen, making it the more likely site of protonation. This protonation blocks the amine nitrogen's lone pair, preventing it from coordinating to a metal cation. Consequently, in its hydrobromide salt form, the ligand is expected to coordinate primarily as a monodentate ligand through the unprotonated pyridine nitrogen atom.

The bromide anion (Br⁻) also plays a crucial role. It can act as a simple charge-balancing counterion, remaining in the outer coordination sphere. Alternatively, it can directly participate in coordination by binding to the metal center as a bromo ligand. The final structure of the metal complex—whether the bromide is coordinated or acts as a counterion—depends on various factors, including the metal ion's identity, the solvent system used, and the reaction stoichiometry.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with pyridin-3-ylmethanamine typically involves the reaction of the ligand (in its free base or salt form) with a suitable metal salt in a solvent like ethanol (B145695) or water. The resulting complexes can be characterized by various spectroscopic methods and single-crystal X-ray diffraction to determine their structure.

A variety of transition metal complexes incorporating aminomethylpyridine ligands have been synthesized. While complexes of the 2-picolylamine isomer are more common due to their stable chelation, examples with 3-picolylamine demonstrate its versatility as a monodentate or bridging ligand. For instance, chromium(II) has been shown to form complexes with 2-picolylamine, resulting in tetragonally-distorted octahedral structures. capes.gov.br The coordination of pyridine derivatives to transition metals like cobalt, nickel, copper, and zinc is well-established, often resulting in hexacoordinated geometries. rsc.org

| Complex Formula | Metal Ion | Ligand Isomer | Observed Geometry | Reference |

|---|---|---|---|---|

| [Cr(pic)₂Cl₂] | Cr(II) | 2-Picolylamine | Tetragonally-distorted Octahedral | capes.gov.br |

| {bpa(CH₂)₂O(CH₂)₂OH}Co(NO₃) | Co(II) | Derivative of bis(2-picolyl)amine | Hexacoordinated | rsc.org |

| {bpa(CH₂)₂O(CH₂)₂OH}Cu(H₂O)(NO₃) | Cu(II) | Derivative of bis(2-picolyl)amine | Hexacoordinated | rsc.org |

| [Fe(pyCH₂NH₂)₃]²⁺ | Fe(II) | 2-Picolylamine | Octahedral | wikipedia.org |

The Lewis basicity of the nitrogen atoms in pyridin-3-ylmethanamine allows it to form complexes with main group elements, which act as Lewis acids. The role of pyridine as a Lewis base extends to main group chemistry, with known examples including adducts with boranes and sulfur trioxide. wikipedia.org In these cases, the ligand typically forms a simple dative bond with the main group element. For this compound, coordination would likely occur through the pyridine nitrogen to a Lewis acidic main group center, such as in a borane (B79455) adduct.

Role of Coordination in Catalysis and Sensing

Coordination complexes containing pyridine-based ligands are of significant interest for their applications in catalysis and chemical sensing. The electronic properties and geometry of the metal center can be tuned by the ligand framework, making them suitable for specific applications.

Complexes involving picolylamine and its derivatives have shown notable catalytic activity. For example, a rhodium-catalyzed reaction utilizes the coordination of pyridin-2-ylmethylamine to facilitate the synthesis of maleimides. nih.gov In another example, an iron complex supported by a ligand derived from bis(2-picolyl)amine has been studied for its ability to catalyze the oxygen reduction reaction (ORR). acs.org While specific catalytic applications for this compound complexes are not widely documented, the fundamental coordination principles suggest their potential use in areas such as transfer hydrogenation and oxidation catalysis. The ability of related pyridine-based complexes to exhibit fluorescence makes them candidates for developing sensors for metal ions or other small molecules. scirp.org

Active Site Design in Metal-Ligand Catalysis

The design of effective homogeneous and heterogeneous catalysts often relies on the precise control of the metal's coordination environment, where the ligand plays a crucial role. Pyridin-3-ylmethanamine and its derivatives are employed in catalyst design to modulate the reactivity, stability, and selectivity of the metallic active site. researchgate.net The bidentate nature of the ligand provides stability to the metal complex, while the electronic properties of the pyridine ring can be systematically altered to tune the catalytic activity of the metal center. rsc.org

Research has demonstrated the successful application of pyridin-3-ylmethanamine (picolylamine) in various catalytic systems. For instance, a highly efficient and recyclable catalyst was developed by immobilizing a Ni(II)-picolylamine complex on silica-coated magnetic nanoparticles. This heterogeneous catalyst demonstrated excellent performance in the one-pot, multicomponent synthesis of substituted pyridine derivatives, achieving high yields and turnover frequencies. dlut.edu.cn The catalyst's recyclability for up to eight consecutive cycles with minimal nickel leaching highlights the robustness imparted by the ligand system. dlut.edu.cn

In another study, a copper-based catalyst cultivated from a hyperaccumulating mustard plant (Cu/HMPC) was used for the self-coupling of various amines. For pyridin-3-ylmethanamine, this catalytic system achieved a moderate conversion of 75%. ambeed.com Furthermore, rare earth metal complexes have been utilized to catalyze amidation reactions. An yttrium/lithium complex proved highly active for the amidation of a wide range of aldehydes and amines, including the reaction with pyridin-3-ylmethanamine, which produced the corresponding amide in a 59% yield under mild, additive-free conditions. googleapis.com The ligand is also a key component in the development of metal-organic polymers designed for photoredox catalysis, where it can be incorporated into the structure to modulate the catalytic properties.

| Catalyst System | Reaction Type | Substrate(s) | Product | Yield/Conversion | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Ni(II)-picolylamine/TCT/APTES@SiO₂@Fe₃O₄ | One-pot synthesis of substituted pyridines | Malononitrile, thiophenol, various aldehydes | Substituted pyridine derivatives | Up to 97% yield, TOF 823 h⁻¹ | Catalyst is magnetically separable and recyclable for up to 8 cycles with minimal metal leaching. | dlut.edu.cn |

| Cu/HMPC | Homocoupling of amines | Pyridin-3-ylmethanamine | N-(pyridin-3-ylmethyl)-1-(pyridin-3-yl)methanimine | 75% conversion | Demonstrates the utility of a bio-derived catalyst for amine coupling reactions. | ambeed.com |

| Yttrium/Lithium bis(phenolate) complex | Amidation | Benzaldehyde, Pyridin-3-ylmethanamine | N-(pyridin-3-ylmethyl)benzamide | 59% yield | Catalyst is effective under mild, room temperature, and additive-free conditions. | googleapis.com |

| Mn-PYTC⁺ Metal-Organic Polymer | Photoinduced Oxidative Coupling | Pyridin-3-ylmethanamine, 1,4-dicyanobenzene | α-Arylated amine | Satisfying yield | Demonstrates the ligand's utility in photoredox catalysis, even as a potential catalyst poison. |

Metal Ion Binding for Selective Uptake and Detection

The ability of pyridin-3-ylmethanamine to form stable chelate complexes with metal ions is fundamental to its application in selective metal ion uptake and detection. googleapis.com The design of ligands for these purposes focuses on creating specific coordination environments that exhibit high affinity and selectivity for a target metal ion over a mixture of others. Factors such as the preorganization of the ligand, chelate ring size, and the introduction of additional functional groups all contribute to enhancing this selectivity. googleapis.com

While extensive data on pyridin-3-ylmethanamine itself is specific, studies on closely related pyridine-based ligands illustrate the principles and potential. For example, a novel silica-supported adsorbent functionalized with 2-aminomethyl pyridine was synthesized and showed a favorable selectivity for the adsorption of Cu²⁺ ions from a solution also containing Ni²⁺ and Co²⁺, which is relevant for hydrometallurgical purification processes.

In the realm of metal ion detection, coordination polymers and complexes containing pyridine moieties are of significant interest. A cadmium-based amino acid Schiff base complex, which includes a pyridine-4-ylmethylamino moiety, demonstrated high selectivity and sensitivity for the detection of Fe³⁺ ions through fluorescence quenching. ambeed.com This complex could detect iron ions at low concentrations with a detection limit of 0.81 μM. ambeed.com Similarly, triazamacrocycles that incorporate a pyridine unit have been synthesized, and their complexes with lanthanide ions show varying thermodynamic stabilities depending on the match between the ion's size and the macrocycle's cavity. For example, the gadolinium complex with a 12-membered ring (Gd-PCTA-) exhibits a high stability constant (log K_f = 20.8). These findings underscore the potential of designing pyridin-3-ylmethanamine-based systems for targeted metal ion applications.

| Ligand/System | Target Metal Ion | Application | Key Performance Metric | Reference |

|---|---|---|---|---|

| Silica-supported 2-aminomethyl pyridine | Cu²⁺ | Selective Adsorption | Favorable selectivity over Ni²⁺ and Co²⁺ | |

| {[Cd₂(PYSA)₂(H₂O)]·3H₂O}n (PYSA = (S-2-(pyridine-4-ylmethylamino) succinic acid) | Fe³⁺ | Fluorescence Sensing | Detection Limit: 0.81 μM; Ksv = 2.46 × 10⁴ L/mol | ambeed.com |

| Pyridine-containing triaza macrocyclic triacetate (PCTA-) | Gd³⁺ | Complexation | Stability Constant (log K_f): 20.8 | |

| Tri(pyridinyl)pyridine Viologen-Based Coordination Polymer | Volatile Amines | Vapochromic Sensing | Visual detection of ethylamine (B1201723) at 100 ppm |

Supramolecular Chemistry and Self Assembly Involving Pyridin 3 Ylmethanamine Hydrobromide

Non-Covalent Interactions and Molecular Recognition

The supramolecular chemistry of pyridin-3-ylmethanamine hydrobromide is fundamentally dictated by the nature and interplay of various non-covalent forces. These interactions, though weaker than covalent bonds, are highly directional and play a crucial role in the formation of stable crystalline lattices and the recognition of other molecular species.

Hydrogen Bonding Networks in Crystalline Structures

In the solid state, this compound is expected to form extensive hydrogen bonding networks, which are the primary drivers of its crystal packing. The pyridin-3-ylmethanaminium cation possesses multiple hydrogen bond donors: the proton on the pyridinium (B92312) nitrogen and the two protons of the ammonium (B1175870) group (-NH3+). The bromide anion, in turn, acts as a hydrogen bond acceptor.

Based on studies of related aminopyridine and pyridinium halide salts, a variety of hydrogen bonding motifs can be anticipated. nih.govnih.govresearchgate.net The strongest interactions are likely to be N⁺-H···Br⁻ and N-H···Br⁻ hydrogen bonds, where the pyridinium and aminomethyl groups donate protons to the bromide anion. These interactions are fundamental in neutralizing charge and are a dominant feature in the crystal structures of such salts.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor (D) | Acceptor (A) | Interaction Type | Expected Role in Crystal Packing |

| Pyridinium N⁺-H | Bromide Br⁻ | Strong, charge-assisted | Primary structural motif |

| Aminomethyl N-H | Bromide Br⁻ | Strong | Key contributor to the 3D network |

| Aromatic C-H | Bromide Br⁻ | Weak | Secondary stabilization |

Pi-Stacking and Aromatic Interactions

The pyridinium ring of the cation is an electron-deficient aromatic system, making it a candidate for π-π stacking interactions. nih.govnih.gov In the crystal lattice, these interactions would likely manifest as parallel-displaced or antiparallel arrangements of the pyridine (B92270) rings, contributing to the cohesive energy of the crystal. The centroid-to-centroid distance in such stacked systems typically falls in the range of 3.3 to 3.8 Å. nih.gov

The nature of the π-stacking can be influenced by the presence of the bromide anion. In some pyridinium salts, the anion is positioned to interact with the face of the aromatic ring, leading to anion-π interactions. nih.gov This occurs when the electron-deficient π-system of the pyridinium ring attracts the anionic charge. The balance between hydrogen bonding and π-interactions ultimately dictates the final crystal structure. The interplay of these forces is a key area of research in crystal engineering, as it allows for the rational design of solid-state materials with specific properties. rsc.org

Formation of Supramolecular Architectures

The combination of strong, directional hydrogen bonds and weaker, but significant, π-stacking interactions can lead to the formation of various supramolecular architectures, from simple dimers to extended polymeric chains and frameworks.

Dimeric Aggregates and Polymeric Chains

In the crystalline state of this compound, it is plausible that dimeric aggregates form as a fundamental building block. These dimers could be held together by a pair of N-H···Br⁻ hydrogen bonds, potentially involving the aminomethyl groups of two cations and two bridging bromide anions.

Furthermore, the directional nature of the hydrogen bonds can lead to the formation of one-dimensional polymeric chains. For instance, a repeating pattern of cation-anion-cation interactions, linked through N-H···Br⁻ bonds, could extend throughout the crystal. These chains can then be further organized into two- or three-dimensional structures through weaker interactions, such as C-H···Br⁻ bonds and π-π stacking between the pyridine rings of adjacent chains. The formation of such polymeric chains is a common feature in the crystal structures of organic ammonium halides.

Self-Assembled Systems and Framework Materials

The principles of self-assembly observed in the solid state can also be extended to solution-phase behavior and the design of more complex materials. The predictable nature of the hydrogen bonding involving pyridinium and aminomethyl groups makes pyridin-3-ylmethanamine a potential building block for the construction of self-assembled systems.

While there is no specific literature on the use of this compound in the formation of framework materials, the broader class of pyridinium-based compounds has been explored for the construction of metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs). In these materials, the pyridinium moiety can act as a node or a linker, with the non-covalent interactions directing the assembly of a porous, crystalline structure. The specific geometry and functionality of the pyridin-3-ylmethanaminium cation could, in principle, be exploited to create novel framework materials with tailored properties.

Applications in Molecular Recognition and Separation Science

The ability of this compound to engage in specific non-covalent interactions underpins its potential applications in molecular recognition and separation science. The pyridinium and aminomethyl groups provide sites for selective binding to complementary guest molecules.

For example, the positively charged pyridinium ring and the hydrogen-bonding aminomethyl group could interact with anionic or hydrogen-bond accepting species. This makes the compound a candidate for use as a receptor for certain anions or as a component in a stationary phase for chromatography. The principles of molecular recognition that govern the self-assembly of the pure compound can be harnessed to design systems for the selective separation of molecules from a mixture. Although specific applications for this compound in this area have not been extensively reported, the fundamental chemistry of the compound suggests that it is a promising scaffold for further research and development in separation science.

Guest-Host Chemistry with Porous Materials

Following a comprehensive review of available scientific literature, no specific research findings or detailed studies on the guest-host chemistry of this compound with porous materials were identified. The current body of scientific publications does not appear to contain data or analysis pertaining to the inclusion of this specific compound within host frameworks such as zeolites, metal-organic frameworks (MOFs), or other porous materials. Consequently, information regarding the nature of interactions, binding affinities, or structural aspects of any potential host-guest systems involving this compound is not available.

Selective Adsorption and Removal of Chemical Species

Similarly, a thorough search of scientific databases and research articles yielded no specific information on the use of this compound for the selective adsorption and removal of chemical species. There are no published studies detailing its efficacy or capacity as an adsorbent material, nor are there reports on its application in separation or purification processes. As a result, there is no data available to construct a detailed account or data table on its performance in these areas.

Catalytic Applications and Ligand Design with Pyridin 3 Ylmethanamine Hydrobromide

Homogeneous Catalysis with Pyridin-3-ylmethanamine Derived Ligands

Pyridin-3-ylmethanamine hydrobromide serves as a valuable precursor for the synthesis of a variety of ligands used in homogeneous catalysis. The presence of both a pyridine (B92270) ring and an aminomethyl group allows for the creation of bidentate and polydentate ligands with tunable steric and electronic properties. These ligands, in turn, coordinate with various transition metals to form active catalysts for a range of organic transformations.

Role of Pyridin-3-ylmethanamine as a Ligand Precursor

Pyridin-3-ylmethanamine, also known as 3-picolylamine, is a versatile building block for constructing more complex ligand scaffolds. Its primary amine functionality provides a reactive handle for derivatization, while the pyridine nitrogen offers a coordination site for metal centers. This dual functionality is key to its utility as a ligand precursor.

One common strategy involves the reaction of the amine group with various electrophiles to introduce new functionalities and steric bulk. For example, reaction with sulfonyl chlorides can yield (pyridinylmethyl)sulfonamide ligands. These ligands, when complexed with metals like iridium, have shown significant activity in catalytic reactions. The electronic properties of the resulting catalyst can be systematically tuned by introducing electron-donating or electron-withdrawing groups onto the pyridine ring of the original pyridin-3-ylmethanamine precursor.

Furthermore, the aminomethyl group can be incorporated into larger molecular frameworks, such as peptide backbones, to create chiral ligands. These modular pyridinyl peptide ligands have been employed in asymmetric catalysis, demonstrating the versatility of pyridin-3-ylmethanamine in generating a diverse library of ligands for specific catalytic applications. nih.gov

Transfer Hydrogenation and Dehydrogenation Reactions

Ligands derived from pyridin-3-ylmethanamine have demonstrated considerable efficacy in transfer hydrogenation and dehydrogenation reactions. These processes are of great industrial importance for the synthesis of fine chemicals, pharmaceuticals, and agricultural products, offering a safer alternative to using high-pressure hydrogen gas.

A notable application is in the transfer hydrogenation of ketones and imines. Iridium complexes bearing (pyridinylmethyl)sulfonamide ligands, synthesized from pyridin-3-ylmethanamine precursors, have been shown to be active catalysts for these transformations. The catalytic cycle typically involves the formation of a metal-hydride species from a hydrogen donor, such as isopropanol (B130326) or formic acid, followed by the transfer of the hydride to the substrate. The efficiency of these catalysts can be influenced by the electronic nature of the substituents on the pyridine ring.